molecular formula C12H16N2 B1294790 N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine CAS No. 30218-58-7

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

Cat. No. B1294790
CAS RN: 30218-58-7
M. Wt: 188.27 g/mol
InChI Key: GXCDTJAVATWRFZ-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a chemical compound with the CAS Number: 30218-58-7. It has a molecular weight of 188.27 and its IUPAC name is N,N-dimethyl (5-methyl-1H-indol-3-yl)methanamine .


Molecular Structure Analysis

The InChI code for “N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is 1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine” is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Antiviral Applications

5-Methylgramine has shown promise in the field of antiviral research. Its structure has been associated with inhibitory effects on certain viruses, making it a potential candidate for the development of new antiviral drugs. The compound’s mechanism of action often involves interfering with viral replication processes .

Antibacterial and Antifungal Properties

Research indicates that 5-Methylgramine possesses both antibacterial and antifungal activities. This dual action makes it valuable for developing treatments that require broad-spectrum antimicrobial properties. Its efficacy against a range of bacterial and fungal strains is being explored to understand its full potential .

Anti-inflammatory Effects

The compound’s anti-inflammatory properties are of significant interest in the treatment of chronic inflammatory diseases. By modulating the body’s inflammatory response, 5-Methylgramine could be used to alleviate symptoms in conditions such as arthritis or asthma .

Antitumor Activity

In oncology, 5-Methylgramine is being studied for its antitumor effects. It may induce apoptosis in cancer cells and inhibit tumor growth, offering a potential pathway for cancer therapy. Ongoing research aims to elucidate its effectiveness and mechanism of action in various cancer types .

Alzheimer’s Disease Therapy

5-Methylgramine has been identified as a potential therapeutic agent for Alzheimer’s disease. Its ability to interact with serotonin receptors suggests it could play a role in neuroprotection and cognitive enhancement, which are crucial in managing Alzheimer’s disease symptoms .

Insecticidal Activity

The natural insecticidal properties of 5-Methylgramine make it an attractive option for developing eco-friendly pesticides. Its effectiveness against certain insect populations is being investigated, with the goal of creating safer alternatives to traditional chemical pesticides .

Algicidal Use

As an algicide, 5-Methylgramine can help control algal growth in various environments. This application is particularly relevant in water treatment processes and the maintenance of aquatic ecosystems, where excessive algae can be problematic .

Serotonin-Receptor-Related Activity

The compound’s interaction with serotonin receptors has implications for mental health treatment. By influencing these receptors, 5-Methylgramine could contribute to the development of new psychiatric medications, particularly for mood and anxiety disorders .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-4-5-12-11(6-9)10(7-13-12)8-14(2)3/h4-7,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDTJAVATWRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184320
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(5-methyl-1H-indol-3-yl)methanamine

CAS RN

30218-58-7
Record name 5-Methylgramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030218587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30218-58-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88884
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole, 3-(dimethylamino)methyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHYLGRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UL0HR1QXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Methylgramine interact with receptors in the rabbit aorta?

A: The research indicates that 5-Methylgramine acts as a competitive antagonist of 5-hydroxytryptamine (5-HT) receptors in the isolated rabbit aorta []. This suggests that 5-Methylgramine binds to the same receptor site as 5-HT, preventing 5-HT from binding and exerting its contractile effects. The study found that 5-Methylgramine exhibited a higher affinity for 5-HT receptors compared to tryptamine receptors in this model.

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